molecular formula Br2Fe B8814574 Iron(II) bromide

Iron(II) bromide

Cat. No.: B8814574
M. Wt: 215.65 g/mol
InChI Key: GYCHYNMREWYSKH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(II) bromide (FeBr₂) is an inorganic compound composed of iron in the +2 oxidation state and bromide ions. It appears as a light yellow to orange crystalline solid at room temperature . Its molecular formula is Br₂Fe, with an average molecular mass of 215.653 g/mol and a monoisotopic mass of 213.771612 g/mol . FeBr₂ is hygroscopic and soluble in water, methanol, and ethanol, making it versatile for laboratory and industrial applications. It is commonly synthesized by direct reaction of iron metal with hydrobromic acid (HBr) under controlled conditions .

FeBr₂ serves as a Lewis acid catalyst in organic synthesis, particularly in electrophilic aromatic substitution and tandem C–H amination reactions . Its coordination chemistry is notable; for example, it forms complexes with quinaldate ligands, yielding structures like Na[Fe(qn)₂Br]·DMF, which exhibit metal-to-ligand charge-transfer bands between 520–550 nm . Safety protocols emphasize its corrosive nature, requiring precautions against skin/eye contact and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(II) bromide can be synthesized through the direct reaction of iron with bromine. The reaction is highly exothermic and must be carried out under controlled conditions to ensure safety and efficiency. The chemical equation for this reaction is: [ \text{Fe} + \text{Br}_2 \rightarrow \text{FeBr}_2 ]

Another method involves the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents. This process is carried out at reflux for several hours, resulting in the formation of ferrous bromide .

Industrial Production Methods

In industrial settings, ferrous bromide is often produced by reacting iron with hydrobromic acid. This method is preferred due to its simplicity and cost-effectiveness. The reaction is as follows: [ \text{Fe} + 2 \text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]

Chemical Reactions Analysis

Coordination and Complex Formation

FeBr₂ reacts with tetraethylammonium bromide (Et₄NBr) to form the tetrabromoferrate(II) complex:
FeBr2+2Et4NBr[(Et4N)2FeBr4]\text{FeBr}_2 + 2\text{Et}_4\text{NBr} \rightarrow [(\text{Et}_4\text{N})_2\text{FeBr}_4]
This complex is stabilized by the bulky tetraethylammonium cation, highlighting FeBr₂’s ability to act as a Lewis acid .

Oxidation by Halogens

FeBr₂ can be oxidized by bromine (Br₂) or chlorine (Cl₂) to form mixed-valence species:
FeBr2+Br2[FeBr3Br9]\text{FeBr}_2 + \text{Br}_2 \rightarrow [\text{FeBr}_3\text{Br}_9]^−
Chlorine and bromine oxidize Fe²⁺ to Fe³⁺ in acidic solutions :
2Fe2++Br22Fe3++2Br2\text{Fe}^{2+} + \text{Br}_2 \rightarrow 2\text{Fe}^{3+} + 2\text{Br}^−
Iodine (I₂) does not oxidize Fe²⁺; instead, Fe³⁺ oxidizes I⁻ to I₂ :
2Fe3++2I2Fe2++I22\text{Fe}^{3+} + 2\text{I}^− \rightarrow 2\text{Fe}^{2+} + \text{I}_2

Key Mechanistic Insights

  • Substituent Preference : The migration follows Me < 1° < 2° < Ph .

  • Role of FeBr₂ : Acts as both a nitrene-transfer catalyst and a Lewis acid, facilitating iminium ion formation .

Table 1: Reaction Scope with Aryl Azides

Substituent (R)Product Yield (%)
Methyl (Me)85
Phenyl (Ph)92
Styryl65

Thermochemical Data

Thermodynamic properties of FeBr₂ (gas phase) :

PropertyValue
ΔfH° (formation enthalpy)-41.42 kJ/mol
S° (entropy)337.36 J/(mol·K)
Heat capacity (Cp)57.84+7.66t1.94t2+0.14t31.74t257.84 + 7.66t - 1.94t^2 + 0.14t^3 - \frac{1.74}{t^2}

Reactivity with Phosphorus and Iron

FeBr₂ reacts with phosphorus under controlled conditions, though detailed mechanisms are less documented compared to FeBr₃ . Metallic iron reacts with bromine vapor to form FeBr₃, but FeBr₂ may serve as an intermediate :
2Fe+3Br22FeBr32\text{Fe} + 3\text{Br}_2 \rightarrow 2\text{FeBr}_3

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
Iron(II) bromide is widely utilized as a catalyst in organic synthesis, particularly in the formation of brominated organic compounds. It facilitates reactions such as hydrobromination, where it can influence regioselectivity in alkene reactions. For instance, a study demonstrated that the presence of this compound can lead to the exclusive formation of Markovnikov products in hydrobromination reactions, achieving yields exceeding 99% for certain substrates .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeDescriptionYield (%)
HydrobrominationAddition of bromine to alkenes>99
Synthesis of BromidesFormation of organic bromides used in pharmaceuticalsVariable
PolymerizationActs as a catalyst in polymer synthesisHigh

Catalysis

This compound serves as a catalyst in various chemical reactions, enhancing reaction rates and yields. It is particularly effective in halogenation reactions, where it facilitates the addition of bromine to organic substrates. Moreover, its nanoparticles are being explored for their potential in electrocatalytic applications, such as in fuel cells and carbon dioxide reduction .

Case Study: Halogenation Reactions
In halogenation processes, this compound nanoparticles have shown improved efficiency compared to bulk forms due to their high surface area. This property allows for faster reaction rates and higher selectivity towards desired products .

Material Science

This compound is involved in the development of advanced materials, particularly magnetic materials and coatings. Its unique magnetic properties make it suitable for applications in electronics and data storage technologies . Additionally, this compound is used in the synthesis of iron pyrite nanocrystals, which have potential applications in solar energy conversion .

Table 2: Material Science Applications

Application TypeDescription
Magnetic MaterialsDevelopment of coatings for electronic devices
Nanocrystal SynthesisUsed in creating iron pyrite for energy applications

Biochemistry

In biochemistry, this compound is employed to study iron metabolism and its biological effects. It serves as a reagent in biochemical assays that help understand the role of iron in nutrition and health . Research has shown its utility in studying interactions with various biological molecules.

Analytical Chemistry

This compound acts as an analytical reagent in colorimetric analysis, helping to determine the presence of other compounds through its color changes upon reaction with specific substances. This application is crucial for qualitative and quantitative analyses in laboratory settings .

Energy Storage Applications

Recent research has explored the use of this compound nanoparticles in energy storage devices like batteries and supercapacitors. Their high surface area contributes to enhanced charge capacity and cycle stability, making them promising materials for next-generation energy storage solutions .

Table 3: Energy Storage Applications

Application TypeDescription
BatteriesUsed as cathode/anode materials for sodium-ion/lithium-ion batteries
SupercapacitorsEnhances charge storage efficiency

Mechanism of Action

The mechanism by which ferrous bromide exerts its effects is primarily through its role as a Lewis acid. In chemical reactions, ferrous bromide can accept electron pairs from other molecules, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.

Comparison with Similar Compounds

Structural and Coordination Properties

Iron(II) bromide exhibits distinct coordination behavior compared to other transition metal bromides. In [Fe(H₂O)₂(tbbt)₂]Br₂·2H₂O (Compound 7), Fe²⁺ adopts an octahedral geometry coordinated by four nitrogen donors and two aqua ligands, while bromide ions remain uncoordinated due to the hard-soft acid-base (HSAB) principle (Fe²⁺ as a hard acid, Br⁻ as a soft base) . This contrasts with softer metal ions like Hg²⁺ in mercury(II) bromide (HgBr₂), where Hg²⁺ directly bonds with Br⁻ due to their mutual softness .

Table 1: Structural Comparison of Metal Bromides

Compound Oxidation State Coordination Geometry Key Ligands/Interactions Reference
FeBr₂ +2 Octahedral N-donors, H₂O; Br⁻ H-bonding
HgBr₂ +2 Linear Br⁻ covalent bonds
CuBr₂ +2 Distorted octahedral Br⁻, solvent molecules
MnBr₂ +2 Layered structure Br⁻ ionic bonds

Physical and Chemical Properties

FeBr₂ has a lower molecular weight (215.65 g/mol) compared to HgBr₂ (360.40 g/mol) but higher than MnBr₂ (214.75 g/mol) . Its decomposition behavior involves vapor-phase equilibria with FeBr₃ and Fe₂Br₆ at elevated temperatures, unlike MnBr₂ or CuBr₂, which form simpler decomposition products .

Table 2: Physical Properties of Metal Bromides

Compound Molecular Mass (g/mol) Color Solubility in Water Melting Point (°C)
FeBr₂ 215.65 Light yellow High 684 (decomposes)
MnBr₂ 214.75 Pink crystalline High 698
CuBr₂ 223.37 Dark brown Moderate 498
HgBr₂ 360.40 Colorless Low 237

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing anhydrous Iron(II) bromide, and what experimental precautions are critical?

Anhydrous FeBr₂ is typically synthesized by direct reaction of iron metal with bromine vapor or hydrogen bromide gas under inert conditions at elevated temperatures (>300°C). Key precautions include:

  • Inert Atmosphere : Use a nitrogen/argon-purged reactor to prevent oxidation to Fe³⁺ species .
  • Temperature Control : Gradual heating to avoid violent exothermic reactions .
  • Safety Gear : Glove selection must account for bromine permeability; consult manufacturer data for breakthrough times (e.g., Viton® gloves recommended) . Table 1 : Synthesis Methods Comparison
MethodYield (%)Purity (Anhydrous)Key Challenges
Fe + Br₂ (gas)85–90≥99%Bromine toxicity management
Fe + HBr (gas)70–75~95%Residual HBr removal required

Q. How can researchers verify the purity and stoichiometry of this compound samples?

  • XRD : Confirm crystal structure matches α-FeBr₂ (hexagonal, P-3m1 space group) .
  • TGA : Detect hydrate phases (e.g., FeBr₂·4H₂O decomposes at 110–150°C) .
  • ICP-OES : Quantify Fe:Br ratio (theoretical 1:2) with <2% deviation .
  • Mössbauer Spectroscopy : Identify oxidation state (δ ≈ 0.9 mm/s for Fe²⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in literature about this compound’s catalytic efficiency in cross-coupling reactions?

Discrepancies arise from:

  • Hydration State : Anhydrous vs. hydrated FeBr₂ exhibit differing Lewis acidity .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance catalytic activity by stabilizing intermediates . Methodological Approach :
  • Control hydration via TGA-validated drying protocols .
  • Compare turnover numbers (TON) in solvent-screened reactions (e.g., THF vs. DMF) .
  • Use in situ XAFS to monitor Fe coordination changes during catalysis .

Q. How do hydration states of FeBr₂ influence its magnetic and electronic properties, and what experimental designs address characterization challenges?

Hydrates (e.g., FeBr₂·2H₂O) disrupt long-range magnetic order due to water-mediated superexchange interactions. Key methodologies:

  • SQUID Magnetometry : Measure μeff (~4.9 μB for anhydrous vs. ~3.2 μB for hydrates) .
  • DFT Calculations : Model ligand field splitting in hydrated clusters .
  • In Situ Raman : Track structural changes during dehydration (e.g., loss of O–H stretches at 3400 cm⁻¹) .

Q. What are the best practices for designing reproducible kinetic studies on FeBr₂-mediated halogen exchange reactions?

  • Quench-Flow Techniques : Capture short-lived intermediates (t1/2 < 1 ms) .
  • Isotopic Labeling : Use ⁸¹Br to trace bromide displacement mechanisms .
  • Control Variables : Maintain ionic strength with NaBrO₃ buffers to minimize side reactions . Table 2 : Common Pitfalls in Kinetic Studies
Error SourceMitigation Strategy
Autoxidation of Fe²⁺Add 1 mM ascorbic acid to reaction mixtures
Solvent DielectricUse low-polarity solvents (ε < 5)

Q. Methodological Guidance for Research Design

Q. How should researchers formulate hypotheses when investigating FeBr₂’s role in novel coordination polymers?

  • Literature Gap : Prior studies focus on Fe³⁺ polymers; test if Fe²⁺’s Jahn-Teller distortion enables unique topology .
  • Hypothesis : "FeBr₂ will form 2D layered polymers with halide-bridged nodes due to its d⁶ configuration."
  • Validation : SCXRD for structure determination; compare with DFT-predicted bond lengths (±0.05 Å tolerance) .

Q. What analytical techniques differentiate FeBr₂ from FeBr₃ in mixed-valence systems?

  • XPS : Fe 2p₃/₂ peaks at 706.5 eV (Fe²⁺) vs. 710.2 eV (Fe³⁺) .
  • UV-Vis : FeBr₂ shows d-d transitions at 450–500 nm; FeBr₃ exhibits ligand-to-metal charge transfer >600 nm .
  • Cyclic Voltammetry : Fe²⁺/Fe³⁺ redox couple at +0.35 V (vs. Ag/AgCl) .

Q. Data Interpretation & Reproducibility

Q. How to address non-reproducible results in FeBr₂’s thermal decomposition studies?

Common issues:

  • Atmospheric Contamination : Use sealed ampoules under dynamic vacuum (<10⁻³ mbar) .
  • Sample History : Pre-anneal samples at 200°C to standardize hydration .
  • Reference Data : Cross-validate with in-house XRD against ICDD PDF 01-089-0392 .

Properties

Molecular Formula

Br2Fe

Molecular Weight

215.65 g/mol

IUPAC Name

dibromoiron

InChI

InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2

InChI Key

GYCHYNMREWYSKH-UHFFFAOYSA-L

Canonical SMILES

[Fe](Br)Br

physical_description

Light yellow to dark brown hygroscopic solid;  Soluble in water;  [Merck Index] Yellow odorless granules;  Hygroscopic and soluble in water;  [Alfa Aesar MSDS]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.